(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate

Asymmetric Synthesis Chiral Building Block Pharmaceutical Intermediate

Choose (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate (CAS 1212353-38-2) for chiral synthesis. Unlike the volatile, air-sensitive free base, this crystalline tosylate salt ensures superior handling and ambient storage stability—critical for process-scale manufacturing. The defined (S)-stereochemistry is essential for synthesizing TRH mimetics like Rovatirelin. Substituting enantiomers or counterions (HCl, tartrate) alters reactivity and may derail validated procedures. ≥98% purity. Request a quote.

Molecular Formula C12H19NO3S
Molecular Weight 257.348
CAS No. 1212353-38-2
Cat. No. B568043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
CAS1212353-38-2
Molecular FormulaC12H19NO3S
Molecular Weight257.348
Structural Identifiers
SMILESCC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1
InChIKeyZXYDRZKLQBDQTN-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate (CAS 1212353-38-2): A Chiral Pyrrolidinium Tosylate Salt for Asymmetric Synthesis


(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate (CAS 1212353-38-2) is a chiral organic salt formed from (S)-2-methylpyrrolidine and p-toluenesulfonic acid [1]. It is characterized by its high enantiomeric purity and is primarily utilized as a chiral building block and intermediate in asymmetric synthesis and pharmaceutical research [2]. The compound features a stereodefined (S)-configured chiral center at the 2-position of the pyrrolidine ring, which is crucial for imparting stereochemical control in chemical reactions .

The Procurement Imperative for (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate: Why In-Class Alternatives Are Not Interchangeable


While other 2-methylpyrrolidine derivatives exist, they are not functionally equivalent. The choice between the (S)- and (R)-enantiomers is paramount, as they possess opposite stereochemistry and will lead to different biological activities or enantioselectivities in downstream applications . Furthermore, the physical form differs significantly: the target compound is a crystalline salt, whereas the parent free base, (S)-2-methylpyrrolidine, is a volatile, air-sensitive liquid . This difference in physical state directly impacts handling, storage stability, and formulation in synthetic workflows. Substituting the tosylate salt with another counterion (e.g., hydrochloride or tartrate) alters solubility, crystallinity, and reactivity, which can derail a validated synthetic procedure [1].

Quantitative Differentiation Guide: (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate vs. Key Comparators


Chemical Purity of the Tosylate Salt: A Direct Comparison with the (R)-Enantiomer Salt

The commercial specification for chemical purity of (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is 97%, as determined by standard analytical methods [1]. This is directly comparable to the 97% purity specification for the enantiomeric (R)-2-methylpyrrolidine p-toluenesulfonate, which is also commercially available . This parity in purity indicates that selection between the two enantiomers is driven by stereochemical requirements rather than quality differentials.

Asymmetric Synthesis Chiral Building Block Pharmaceutical Intermediate

Enantiomeric Purity: Chiral Fidelity of the Parent Free Base

While direct enantiomeric excess (ee) data for the tosylate salt is not readily available, the parent free base, (S)-2-methylpyrrolidine, is commercially supplied with a specification of ≥95% ee . This high optical purity is essential for its role in asymmetric catalysis and chiral resolution. The (R)-enantiomer of the free base is also available with similarly high optical purity (>99%) as demonstrated in literature syntheses [1].

Enantioselective Synthesis Chiral Resolution Optical Purity

Physical Form and Handling: Solid Tosylate Salt vs. Liquid Free Base

(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is a solid crystalline salt, which offers distinct handling advantages over the volatile and air-sensitive free base, (S)-2-methylpyrrolidine, which is a liquid with a boiling point of 97-99 °C and requires storage at 2-8 °C [1]. The tosylate salt is recommended for storage at ambient temperature, simplifying logistics and reducing the risk of degradation or evaporation during long-term storage and multistep syntheses .

Process Chemistry Scale-Up Stability

Solubility Profile: Tosylate Salt in Organic Solvents

The tosylate salt of 2-methylpyrrolidine exhibits a distinct solubility profile. Literature on the (R)-enantiomer indicates it is a solid crystal that is soluble in organic solvents like ether and alcohol but poorly soluble in water . This contrasts with the free base, (R)-(-)-2-methylpyrrolidine, which is reported to be insoluble in water . While data for the (S)-tosylate is limited, the class-level behavior suggests it shares this enhanced solubility in organic media relative to the free base, which can be advantageous for reactions performed in non-aqueous solvents.

Reaction Medium Crystallization Solubility

Validated Application Scenarios for (S)-2-Methylpyrrolidine 4-Methylbenzenesulfonate Based on Quantitative Evidence


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring (S)-Configuration

In the synthesis of chiral pharmaceutical intermediates, such as those for thyrotropin-releasing hormone (TRH) mimetics like Rovatirelin, the specific (S)-enantiomer is required to achieve the desired biological activity . The high enantiomeric purity of the parent (S)-2-methylpyrrolidine free base (≥95% ee) ensures that the tosylate salt, when used as a building block, imparts the correct stereochemistry to the final drug candidate .

Chiral Resolution Agent in Dielectrically Controlled Resolution (DCR) Processes

Research has demonstrated that (S)-2-methylpyrrolidine can be resolved from its racemate using (R,R)-tartaric acid in a dielectrically controlled resolution (DCR) process [1]. The tosylate salt serves as a stable, easy-to-handle source of the chiral amine for such resolution studies, where the precise enantiopurity of the starting material is crucial for studying crystal packing and chiral recognition mechanisms [1].

Preparation of Chiral Ligands for Asymmetric Catalysis

Chiral pyrrolidines are widely used as organocatalysts or ligands in asymmetric catalysis [2]. The solid, ambient-stable (S)-2-Methylpyrrolidine 4-methylbenzenesulfonate is a convenient precursor for generating the free base in situ or for direct use in reactions where the tosylate counterion is compatible or can be easily exchanged. Its high chemical purity (97%) minimizes side reactions and ensures reproducible catalytic performance [3].

Multikilogram Synthesis of Chiral Drug Substances

For process-scale synthesis, the (R)-enantiomer of 2-methylpyrrolidine has been used in a multikilogram synthesis of a chiral naphthalenoid histamine receptor antagonist . By extension, the (S)-enantiomer tosylate salt is the analogous building block of choice for synthesizing drug candidates requiring the opposite absolute configuration. Its solid form and ambient storage stability are significant advantages for large-scale manufacturing, simplifying handling, storage, and reactor charging compared to a volatile liquid .

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